N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
(2Z)-2-(2,4-Dichlorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration at the C2 benzylidene double bond. The core structure consists of a benzofuran-3(2H)-one scaffold substituted with a 2,4-dichlorobenzylidene group at position 2 and a dipropylamino-methyl moiety at position 6. The dipropylamino-methyl side chain introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C28H23N3O5 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C28H23N3O5/c1-17-22-15-19(9-12-24(22)36-27(17)26(33)18-7-10-20(35-2)11-8-18)30-25(32)13-14-31-16-29-23-6-4-3-5-21(23)28(31)34/h3-12,15-16H,13-14H2,1-2H3,(H,30,32) |
InChI Key |
DELASXGTDNAFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxyphenyl group and the quinazolinone moiety. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves Friedel-Crafts acylation reactions.
Attachment of the Quinazolinone Moiety: This is typically done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the quinazolinone moiety can be reduced to alcohols.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Material Science:
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
- (2Z)-2-(2-Chloro-6-fluorobenzylidene)-7-[(dipropylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one Key Differences: Replaces 2,4-dichloro with 2-chloro-6-fluoro substituents and adds a 4-methyl group. Impact: Fluorine’s electronegativity and smaller atomic radius may alter electronic and steric interactions. Molecular Formula: C23H25ClFNO3 (vs. C21H20Cl2NO3 for the target compound) .
- (2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one Key Differences: Dimethylamino (vs. dipropylamino) and 2-fluoro (vs. 2,4-dichloro) substituents. Impact: Reduced lipophilicity due to shorter alkyl chains on the amino group. The single fluorine substituent decreases electron-withdrawing effects compared to dichloro .
- (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one Key Differences: 4-Methoxybenzylidene (electron-donating) replaces 2,4-dichlorobenzylidene; methyl group at position 7 (vs. dipropylamino-methyl). Impact: Methoxy group enhances π-electron density, favoring hydrogen bonding but reducing electrophilicity. The methyl group lacks the basicity of the amino moiety, altering solubility .
Core Scaffold Modifications
- Thiazolo-pyrimidine Derivatives (e.g., Compound 11a,b) Key Differences: Thiazolo[3,2-a]pyrimidine core (vs. benzofuranone) with cyano and furyl substituents. Impact: The cyano group increases polarity, while the thiazolo-pyrimidine system introduces distinct heterocyclic interactions. These compounds exhibit higher melting points (~243–246°C) compared to benzofuranones .
- Benzodithiazine Derivatives (e.g., Compound 6) Key Differences: Benzodithiazine core with hydrazino and dihydroxybenzylidene groups. Impact: Sulfur atoms and hydroxyl groups enhance hydrogen-bonding and redox activity. These compounds show higher thermal stability (mp >300°C) .
Physicochemical and Functional Group Analysis
Table 1: Comparative Physicochemical Properties
Table 2: Functional Group Impact on Properties
Research Findings and Implications
Lipophilicity: The dipropylamino-methyl group increases logP compared to dimethylamino or methyl analogs, suggesting improved tissue penetration but possible challenges in aqueous formulation .
Steric Considerations : Derivatives with 4-methyl groups (e.g., ) exhibit steric hindrance that may limit binding to compact active sites, whereas the unsubstituted target compound may offer broader target compatibility.
Biological Activity
N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.36 g/mol. Its structure features a benzofuran core and a quinazoline moiety, which are known for their diverse biological activities. The presence of functional groups such as methoxyphenyl and carbonyl enhances its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 368.36 g/mol |
| Structural Features | Benzofuran, Quinazoline |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the benzofuran core through cyclization reactions, often utilizing catalysts like palladium for coupling processes. Advanced techniques such as continuous flow reactors may be employed to enhance yield and efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has demonstrated the ability to induce apoptosis in cancer cells through modulation of cellular signaling pathways, particularly those involving apoptosis-related proteins such as caspases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction, thereby disrupting normal cellular functions.
- Receptor Modulation : Interactions with various receptors could lead to altered cellular responses, particularly in cancerous cells where signaling pathways are often dysregulated.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Anticancer Research : In vitro studies showed that the compound induced cell cycle arrest in human cancer cell lines, leading to increased rates of apoptosis compared to untreated controls.
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways, leading to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
